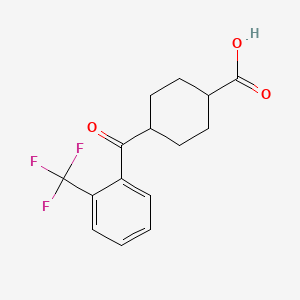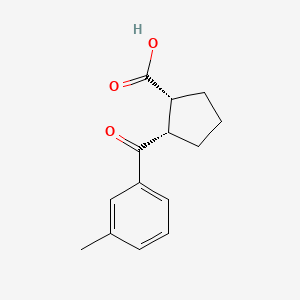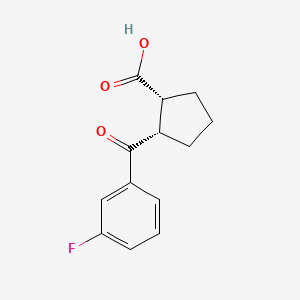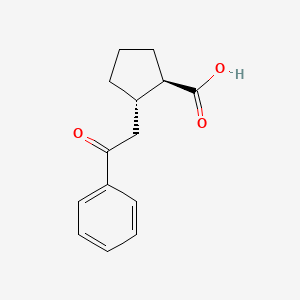
trans-4-(2-(Trifluoromethyl)benzoyl)cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“trans-4-(2-(Trifluoromethyl)benzoyl)cyclohexanecarboxylic acid”, commonly known as trans-4-TFMHCA, is a white crystalline powder that belongs to the family of arylcyclohexane carboxylic acids. It has a CAS Number and a Linear Formula of C15H15F3O3 . This compound has attracted significant attention in the scientific community due to its unique properties and potential applications in various fields.
Molecular Structure Analysis
The molecular weight of this compound is 300.28 . The IUPAC name is 4-[2-(trifluoromethyl)benzoyl]cyclohexanecarboxylic acid . The InChI code is 1S/C15H15F3O3/c16-15(17,18)12-4-2-1-3-11(12)13(19)9-5-7-10(8-6-9)14(20)21/h1-4,9-10H,5-8H2,(H,20,21)/t9-,10- .Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
Research on the structural analysis and synthesis of cyclohexanecarboxylic acid derivatives, including trans-4-(2-(Trifluoromethyl)benzoyl)cyclohexanecarboxylic acid, has been a subject of interest. Studies have been conducted on the conformational analysis and elucidation of the structures of these compounds using techniques like NMR and FT-IR spectroscopy (Klika et al., 2000). These analyses are crucial for understanding the chemical and physical properties of these compounds.
Application in Heterocycle Synthesis
These compounds are used in the synthesis of various heterocycles. For instance, the reaction of t-2-benzoyl-t-5-phenylcyclohexane-r-1-carboxylic acid with different reagents has been shown to yield saturated and partially saturated heterocyclic compounds with an isoindolone moiety (Sohár et al., 1996). The creation of these complex structures highlights the versatility of cyclohexanecarboxylic acid derivatives in organic synthesis.
Stereochemical Investigations
Investigations into the stereochemistry of these compounds have been undertaken to understand their behavior under different conditions. For example, a study examined the resolution and rotations of trans-2-aminocyclohexanecarboxylic acids and derivatives, which is significant for understanding the stereochemical aspects of related compounds (Nohira et al., 1970).
Photoisomerization Studies
Photoisomerization studies of cyclohexanecarboxylic acid derivatives have been conducted to understand their reactivity under light. Such studies are crucial for applications in photochemistry and the development of light-responsive materials (Brown & Neumer, 1966).
Use in Polymer and Material Science
In the field of polymer and material science, these compounds have been studied for their properties and applications. For example, research on the mesomorphism and dielectric properties of certain cyclohexanecarboxylate derivatives has implications for the development of advanced materials with specific electronic and optical properties (Karamysheva et al., 1976).
Safety And Hazards
Propiedades
IUPAC Name |
4-[2-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3O3/c16-15(17,18)12-4-2-1-3-11(12)13(19)9-5-7-10(8-6-9)14(20)21/h1-4,9-10H,5-8H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWJFVBNTORNNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)C2=CC=CC=C2C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-(2-(Trifluoromethyl)benzoyl)cyclohexanecarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323802.png)
![cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323804.png)
![cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323806.png)
![cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323807.png)

![trans-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323810.png)
![trans-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323812.png)
![trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323813.png)
![trans-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323816.png)
![trans-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323818.png)
![trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323819.png)
![trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323820.png)